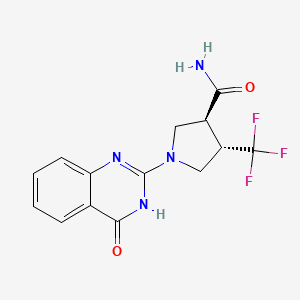![molecular formula C16H20ClN5O B7356717 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356717.png)
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase enzyme, which plays a crucial role in the regulation of cell growth and differentiation. This compound has been extensively studied for its potential applications in the field of cancer research and drug development.
Mechanism of Action
The mechanism of action of 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one involves the inhibition of protein kinase enzymes. This compound binds to the ATP-binding site of the enzyme, thereby preventing its activity. This results in the suppression of cell growth and proliferation, which is particularly relevant in the context of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer therapy. It has also been shown to inhibit angiogenesis (the formation of blood vessels), which is a critical step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one in lab experiments include its potent and selective inhibition of protein kinase enzymes, its effectiveness against a wide range of cancer cell lines, and its ability to induce apoptosis and inhibit angiogenesis. However, there are some limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one. One potential area of application is in combination therapy with other cancer drugs, which may enhance its effectiveness and reduce toxicity. Another direction is in the development of new analogs of this compound, which may have improved pharmacological properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.
Synthesis Methods
The synthesis of 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one involves several steps, starting with the reaction of 3-chloropyridine-2-amine with 1-(2-bromoethyl)-4-methylpiperazine. The resulting intermediate is then reacted with 2-cyanoacetamide to yield the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Scientific Research Applications
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of protein kinase enzymes, which are known to play a crucial role in the regulation of cell growth and differentiation. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
properties
IUPAC Name |
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-11-10-14(23)20-15(19-11)12(2)21-6-8-22(9-7-21)16-13(17)4-3-5-18-16/h3-5,10,12H,6-9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRFUMULOBVZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)N2CCN(CC2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7356637.png)
![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one](/img/structure/B7356648.png)
![1-[[3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B7356655.png)
![2-(1-methylpyrazol-4-yl)oxy-N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B7356659.png)
![3-[[5-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyridin-2-yl]-methylamino]propanoic acid](/img/structure/B7356661.png)
![3-[methyl-(4-oxo-3H-quinazolin-2-yl)amino]propanoic acid](/img/structure/B7356663.png)
![3-[1-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356671.png)
![4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid](/img/structure/B7356672.png)

![3-Methyl-5-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7356678.png)
![2-[(3aR,7aS)-1-(2-methoxyethyl)-2-oxo-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]-3H-quinazolin-4-one](/img/structure/B7356693.png)

![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)